molecular formula C13H13BrN2O2S B2891168 Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 488813-07-6

Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2891168
CAS No.: 488813-07-6
M. Wt: 341.22
InChI Key: JTUFIQNTLMJXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the empirical formula C12H11BrN2O2S . It appears as off-white needles .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 204-208 °C . It has a molecular weight of 327.20 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is involved in the synthesis of pharmacologically active compounds and the exploration of novel chemical reactions. A study by Chapman et al. (1971) outlines the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, demonstrating the compound's versatility in chemical synthesis Chapman et al., 1971. Baker and Williams (2003) presented novel synthesis methods for 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis, highlighting innovative approaches to chemical synthesis Baker & Williams, 2003.

Antimicrobial Applications

Desai, Bhatt, and Joshi (2019) explored the antimicrobial potential of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, providing insights into their effectiveness against various bacteria and fungi. The study also involved 3D QSAR analysis to understand the structure-activity relationships of these compounds Desai et al., 2019.

Structural Analysis and Applications

Lynch and McClenaghan (2004) examined the molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds. Their work on hydrogen-bonded dimers and quartets contributes to the understanding of molecular interactions and structural chemistry Lynch & McClenaghan, 2004.

Catalysis and Synthetic Applications

The compound has been utilized as a building block in radical cyclization reactions for synthesizing complex heterocycles, as demonstrated by Allin et al. (2005). Their work emphasizes the role of this compound in constructing tri- and tetra-cyclic heterocycles, showcasing its utility in organic synthesis Allin et al., 2005.

Pharmaceutical Research

Sonar et al. (2020) synthesized a new series of thiazole compounds and tested their anticancer activity against breast cancer cells, highlighting the potential pharmaceutical applications of thiazole derivatives in cancer treatment Sonar et al., 2020.

Properties

IUPAC Name

ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFIQNTLMJXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331595
Record name ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488813-07-6
Record name ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.